Chlorpyrifos oxon (CAS: 5598-15-2) is the highly reactive, oxygenated metabolite of the widely utilized phosphorothioate insecticide chlorpyrifos. In scientific procurement, it is primarily sourced as a high-purity reference standard and a direct-acting acetylcholinesterase (AChE) inhibitor. Unlike its parent compound, chlorpyrifos oxon features a terminal P=O bond that readily phosphorylates the serine hydroxyl group within the AChE active site without requiring metabolic activation [1]. Its distinct physicochemical profile—characterized by potent direct enzyme inhibition, specific aqueous hydrolysis kinetics, and high binding affinity—makes it an indispensable reagent for in vitro neurotoxicity screening, biosensor calibration, and environmental degradation monitoring.
Procuring the parent compound (chlorpyrifos) as a substitute for chlorpyrifos oxon in in vitro assays fundamentally compromises experimental validity. Chlorpyrifos is a weak direct AChE inhibitor and requires cytochrome P450-mediated oxidative desulfuration to exert its toxicological effect [1]. Consequently, in purified enzyme assays, cell cultures, or biosensor matrices lacking metabolic activation systems, the parent compound will yield false negatives or drastically underestimated toxicity metrics. Furthermore, substituting with other organophosphate oxons (such as paraoxon) alters the bimolecular inhibitory rate constants and binding dynamics, invalidating comparative kinetic models and regulatory compliance benchmarks specific to chlorpyrifos exposure[2].
In purified enzyme systems lacking cytochrome P450, the parent compound chlorpyrifos exhibits minimal direct inhibitory activity. Chlorpyrifos oxon, conversely, is the direct-acting toxicant, demonstrating an IC50 in the low nanomolar range (e.g., ~3 nM in isolated tissue AChE) [1]. This necessitates the procurement of the oxon form for any assay where metabolic desulfuration cannot occur.
| Evidence Dimension | Requirement for metabolic activation in vitro |
| Target Compound Data | Direct AChE inhibition (IC50 ~3 nM in isolated enzyme assays) |
| Comparator Or Baseline | Chlorpyrifos (Parent): Requires CYP450 oxidative desulfuration; weak direct inhibitor |
| Quantified Difference | Orders of magnitude higher direct inhibitory activity in vitro without metabolic pre-incubation |
| Conditions | Purified AChE assays or cell cultures lacking liver microsomes/CYP450 |
Essential for procurement in in vitro toxicology and biosensor calibration where metabolic activation systems are absent, preventing false-negative results.
When evaluating organophosphate oxons for high-sensitivity assay development, chlorpyrifos oxon demonstrates significantly faster phosphorylation kinetics than paraoxon. In rat brain AChE models, the bimolecular inhibitory rate constant (ki) for chlorpyrifos oxon was measured at 0.206 nM⁻¹h⁻¹, compared to 0.0216 nM⁻¹h⁻¹ for paraoxon at 1-100 nM concentrations [1]. This ~9.5-fold increase in ki indicates a much higher inhibitory potency at equivalent concentrations.
| Evidence Dimension | Bimolecular inhibitory rate constant (ki) |
| Target Compound Data | 0.206 ± 0.018 nM⁻¹h⁻¹ |
| Comparator Or Baseline | Paraoxon: 0.0216 nM⁻¹h⁻¹ |
| Quantified Difference | ~9.5-fold higher phosphorylation rate constant for chlorpyrifos oxon |
| Conditions | Rat brain AChE in vitro assay at 1-100 nM inhibitor concentrations |
Justifies selecting chlorpyrifos oxon as the high-sensitivity benchmark standard for developing advanced AChE-inhibition biosensors.
The formulation and storage of chlorpyrifos oxon analytical standards require strict pH control due to its rapid hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP). Research indicates the half-life of chlorpyrifos oxon is 20.9 days at pH 8.0, dropping to 6.7 days at pH 9.0, and just 14 minutes at pH 11.8[1]. In contrast, the parent chlorpyrifos is significantly more stable under neutral to mildly alkaline conditions (half-life ~2 weeks at pH 9.0).
| Evidence Dimension | Aqueous hydrolysis half-life |
| Target Compound Data | 20.9 days at pH 8.0; 6.7 days at pH 9.0; 14 min at pH 11.8 |
| Comparator Or Baseline | Chlorpyrifos (Parent): Stable at neutral pH (72-81 days); ~14 days at pH 9.0 |
| Quantified Difference | Chlorpyrifos oxon degrades significantly faster in mildly alkaline buffers than the parent compound |
| Conditions | 20 mM TrisCl buffer at 23 °C |
Dictates strict buffer selection (pH < 8) and storage protocols for analytical laboratories to prevent degradation prior to assay execution.
Chlorpyrifos oxon is a premier target analyte for validating trace-level environmental biosensors due to its extreme enzyme affinity. On acetylcholinesterase-modified screen-printed graphite electrodes, chlorpyrifos oxon can be detected with a Limit of Detection (LOD) of 4.4 nM, and even lower (0.65 nM) on oxidative boron-doped diamond electrodes [1]. This sub-nanomolar sensitivity outperforms generic carbamate or less potent OP standards.
| Evidence Dimension | Biosensor Limit of Detection (LOD) |
| Target Compound Data | 0.65 nM to 4.4 nM depending on electrode modification |
| Comparator Or Baseline | Generic OP/carbamate standards: Typically >10-100 nM LODs |
| Quantified Difference | Sub-nanomolar to low-nanomolar detection capability |
| Conditions | AChE-immobilized screen-printed or boron-doped diamond (OBDD) electrodes |
Validates chlorpyrifos oxon as the preferred high-affinity calibration analyte for validating next-generation environmental monitoring devices.
Due to its high bimolecular inhibitory rate constant (ki) and direct action, chlorpyrifos oxon is a highly sensitive target analyte for validating screen-printed and boron-doped diamond electrochemical biosensors [1]. It provides a rigorous sub-nanomolar benchmark for environmental monitoring equipment.
Procured as the positive control or primary test article in cell-based assays and purified enzyme models. Because it does not require CYP450 metabolic activation, it ensures accurate, reproducible toxicity metrics in systems lacking liver microsomes [2].
Utilized as an analytical standard to quantify the oxidative transformation of chlorpyrifos in municipal water treatment. During chlorination processes, the parent compound rapidly oxidizes to the oxon, making chlorpyrifos oxon the critical regulatory and safety target in finished drinking water[3].
Acute Toxic